(E)-isobutyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
This compound features a benzo[d][1,3]dioxol-5-yl (piperonyl) group fused to a thiazole ring, connected via a conjugated cyanovinyl linker to an aminobenzoate ester with an isobutyl chain. The isobutyl ester group may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-methylpropyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-15(2)12-29-24(28)16-3-6-19(7-4-16)26-11-18(10-25)23-27-20(13-32-23)17-5-8-21-22(9-17)31-14-30-21/h3-9,11,13,15,26H,12,14H2,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDBSOFEOJSGB-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-isobutyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3S. Its structure includes several functional groups that may contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for various medicinal properties.
- Thiazole ring : Associated with antimicrobial and anticancer activities.
- Cyanovinyl group : Potentially enhances reactivity and interaction with biological targets.
Anticancer Activity
Several studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds incorporating thiazole and dioxole moieties have shown promising results in inhibiting tumor growth. A notable study reported that derivatives with similar scaffolds displayed IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 16.19 ± 1.35 | HCT-116 |
| Compound B | 17.16 ± 1.54 | MCF-7 |
These findings suggest that this compound could exhibit similar or enhanced anticancer properties.
Antimicrobial Activity
The presence of the thiazole ring is particularly noteworthy as it has been linked to antimicrobial activity. Compounds containing thiazole have shown efficacy against a range of bacterial strains, suggesting that this compound might also possess antimicrobial properties worth investigating further.
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, potential mechanisms may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression or microbial growth.
- Modulation of Signaling Pathways : It may affect pathways related to inflammation or cell survival.
Case Studies and Research Findings
Recent research has highlighted the importance of exploring novel compounds such as this compound for their therapeutic potential:
- Cytotoxicity Studies : A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines with IC50 values under 20 μM .
- Antimicrobial Testing : Research into thiazole derivatives has shown promising results against resistant bacterial strains, indicating the need for further evaluation of this compound's antimicrobial effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related benzoate esters and heterocyclic derivatives, focusing on core motifs, linker chemistry, and ester substituents. Key examples from Molecules (2011) and synthesis protocols are analyzed (Table 1) .
Table 1: Structural and Functional Comparison
| Compound Name/ID | Core Heterocycle | Linker Type | Ester Group | Notable Features |
|---|---|---|---|---|
| Target Compound | Thiazole + benzodioxole | Cyanovinyl-amino | Isobutyl | Conjugated linker, high rigidity |
| I-6230 (Ethyl 4-substituted benzoate) | Pyridazine | Phenethylamino | Ethyl | Flexible amino linker, moderate lipophilicity |
| I-6232 | 6-Methylpyridazine | Phenethylamino | Ethyl | Methyl enhances steric bulk |
| I-6273 | Methylisoxazole | Phenethylamino | Ethyl | Isoxazole’s electron-rich core |
| I-6373 | 3-Methylisoxazole | Phenethylthio | Ethyl | Thioether linker for redox stability |
| I-6473 | 3-Methylisoxazole | Phenethoxy | Ethyl | Ether linker, improved hydrolytic stability |
Key Findings
Core Heterocycle Differences: The thiazole-benzodioxole core in the target compound offers distinct electronic and steric properties compared to pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) derivatives. Benzodioxole’s electron-donating groups may improve metabolic stability relative to pyridazine’s electron-deficient core .
Linker Chemistry: The cyanovinyl-amino linker in the target compound introduces rigidity and conjugation, likely reducing rotational freedom and improving target engagement compared to flexible phenethylamino or phenethoxy linkers in I-6230 or I-6473 . Thioether (I-6373) and ether (I-6473) linkers prioritize stability over reactivity, whereas the cyanovinyl group may confer redox sensitivity or photostability.
Ethyl esters in the Molecules series balance solubility and metabolic resistance, making them preferable for oral bioavailability.
Synthetic Considerations: The target compound’s cyanovinyl linker likely requires controlled coupling conditions (e.g., Staudinger or Horner-Wadsworth-Emmons reactions), contrasting with the straightforward alkylation or Mitsunobu reactions used for phenethyl linkers .
Research Implications
- Optimization Pathways : Replacing the isobutyl ester with a cyclopropyl or trifluoroethyl group could balance lipophilicity and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
